molecular formula C20H15N3O B1417970 2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form) CAS No. 851768-63-3

2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)

Cat. No. B1417970
M. Wt: 313.4 g/mol
InChI Key: GEUHINMXSZXTFV-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-spiro-4’-[8’-aminonaphthalen-1’(4’H)-one]perimidine (contains o-form) is a type of spiroheterocyclic molecule . It is a light yellow to amber to dark green powder or crystal . This compound has a molecular formula of C20H15N3O and a molecular weight of 313.4 g/mol .


Synthesis Analysis

This compound was obtained by the oxidation of 1,8-diaminonaphthalene using manganese dioxide . The synthesis process is likely to involve complex chemical reactions that require careful control of conditions.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a spiroheterocyclic configuration . The InChI string for this compound is InChI=1S/C20H15N3O/c21-14-7-3-6-13-19 (14)17 (24)10-11-20 (13)22-15-8-1-4-12-5-2-9-16 (23-20)18 (12)15/h1-11,22-23H,21H2 .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is sensitive to light, air, and heat .

Scientific Research Applications

Photochromic Properties

  • Novel spiroheterocyclic molecules, including 2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine, demonstrate thermally reversible photochromism with good photofatigue resistance. These molecules exhibit broad absorption in the visible region when photogenerated (Davis & Tamaoki, 2005).

Solvent Effects on Photochromism

  • The photochromic behavior of this compound has been studied using absorption and transient absorption spectroscopies. It exhibits a significant solvent effect on its thermal back reaction, with the lifetime of its colored state varying drastically across different solvents (Norikane et al., 2009).

Application in Dosimetry

  • This compound's response to X-ray irradiation has been evaluated for potential use in organic dosimeters. When dispersed in polymers like polystyrene and polymethyl methacrylate, its sensitivity to X-ray irradiation increases, especially when co-doped with certain organic phosphors (Kawamoto et al., 2020).

Photochromism in Polymer Matrices

  • The photochromic behavior of a similar spiroperimidine compound in various polymer matrices indicates that the lifetime of its open form can be tuned by choosing an appropriate polymer matrix. This feature has implications for applications where control of photochromic reactions is crucial (Norikane, Davis & Tamaoki, 2009).

Safety And Hazards

This compound can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

8'-aminospiro[1,3-dihydroperimidine-2,4'-naphthalene]-1'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c21-14-7-3-6-13-19(14)17(24)10-11-20(13)22-15-8-1-4-12-5-2-9-16(23-20)18(12)15/h1-11,22-23H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUHINMXSZXTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC4(C=CC(=O)C5=C4C=CC=C5N)NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659792
Record name 5-Amino-1'H,3'H,4H-spiro[naphthalene-1,2'-perimidin]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)

CAS RN

851768-63-3
Record name 5-Amino-1'H,3'H,4H-spiro[naphthalene-1,2'-perimidin]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)
Reactant of Route 2
2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)
Reactant of Route 3
2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)
Reactant of Route 4
2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)
Reactant of Route 5
2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)
Reactant of Route 6
2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)

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